

LPM4870108: A Next-Generation TRK Inhibitor for NTRK Fusion-Positive Cancers

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Compound of Interest

Compound Name: LPM4870108

Cat. No.: B15616778

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Neurotrophic tyrosine receptor kinase (NTRK) gene fusions are now established as actionable oncogenic drivers across a wide range of adult and pediatric solid tumors. The advent of first-generation TRK inhibitors has transformed the treatment landscape for patients with these cancers. However, the emergence of acquired resistance necessitates the development of next-generation inhibitors. **LPM4870108** is a novel, potent, and orally active pan-TRK inhibitor demonstrating significant preclinical activity against both wild-type and mutated TRK kinases. This document provides a comprehensive technical overview of **LPM4870108**, summarizing its mechanism of action, preclinical pharmacology, and safety profile to support its ongoing research and development.

Introduction to NTRK Fusions and TRK-Targeted Therapy

NTRK gene fusions, involving NTRK1, NTRK2, or NTRK3, lead to the expression of chimeric TRK fusion proteins with constitutively active kinase domains.^{[1][2]} These oncoproteins drive downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, promoting cellular proliferation and survival.^{[3][4]} The development of TRK inhibitors, such as larotrectinib and entrectinib, has led to high response rates in patients with NTRK fusion-positive cancers, irrespective of tumor histology.^{[1][5]} Despite the durable responses observed, acquired

resistance, often through the development of solvent front and gatekeeper mutations in the TRK kinase domain, can limit long-term efficacy.[\[1\]](#)

LPM4870108 is a next-generation TRK inhibitor designed to overcome the limitations of first-generation agents. It exhibits potent inhibitory activity against wild-type TRKA, TRKB, and TRKC, as well as clinically relevant mutants such as TRKAG595R and TRKAG667C.[\[3\]](#)[\[6\]](#)

Mechanism of Action and Preclinical Pharmacology

LPM4870108 is a highly selective inhibitor of the TRK family of receptor tyrosine kinases. Its mechanism of action involves competitive binding to the ATP-binding pocket of the TRK kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream oncogenic signaling pathways.

In Vitro Potency

LPM4870108 has demonstrated potent, low-nanomolar inhibitory activity against a panel of wild-type and mutant TRK kinases. It also shows selectivity for TRK over other kinases, such as ALK and ROS1.[\[6\]](#)[\[7\]](#)

Target	IC50 (nM)
TrkA	2.4
TrkAG595R	3.5
TrkAG667C	2.3
TrkC	0.2
ALK	182

Table 1: In Vitro Inhibitory Activity of
LPM4870108[\[6\]](#)[\[7\]](#)

In Vivo Efficacy

In preclinical xenograft models using BaF3 cells engineered to express NTRK fusions, orally administered **LPM4870108** demonstrated robust anti-tumor activity.[\[6\]](#)[\[7\]](#) Treatment with

LPM4870108 at doses of 5-20 mg/kg, administered once daily for 21 days, resulted in significant tumor growth inhibition.[\[6\]](#)[\[7\]](#)

Preclinical Pharmacokinetics and Safety Profile

The pharmacokinetic and safety profile of **LPM4870108** has been evaluated in rats and rhesus monkeys.

Pharmacokinetics in Rats

Following a single oral dose of 10 mg/kg in rats, **LPM4870108** exhibited good oral bioavailability.[\[6\]](#)[\[7\]](#)

Parameter	Male Rats	Female Rats
Tmax (h)	0.667	0.667
Cmax (nM)	6384	6628
AUC0-t (nM·h) (10 mg/kg p.o.)	4191	10282
Bioavailability (%)	56.0	61.9
t1/2 (h) (2 mg/kg i.v.)	0.87	2.21
CL (mL/kg/min) (2 mg/kg i.v.)	19.3	8.19

Table 2: Pharmacokinetic
Parameters of LPM4870108 in
Rats[\[6\]](#)[\[7\]](#)

Toxicology and Safety Pharmacology

Comprehensive toxicology and safety pharmacology studies have been conducted for **LPM4870108**.

In Rats:

- An acute toxicity study established the maximum tolerated dose (MTD) at 300 mg/kg.[\[3\]](#)[\[4\]](#)[\[8\]](#)

- A 4-week subacute toxicity study identified a no-observed-adverse-effect level (NOAEL). Toxicological effects observed at higher doses were consistent with on-target TRK inhibition and included corneal inflammation, splenic lymphocytopenia, and hepatocyte vacuolar degeneration, which were partially or fully reversible.[3][4][8]
- **LPM4870108** was found to be non-genotoxic in a battery of tests, including the Ames test.[3][8]
- Safety pharmacology studies in rats showed no adverse effects on respiratory or neurobehavioral functions.[3][8]

In Rhesus Monkeys:

- A 4-week oral toxicity study demonstrated a good safety profile, with the Highest Non-Severely Toxic Dose (HNSTD) determined to be 20 mg/kg/day.[9]
- Observed effects, such as gait disturbance and impaired balance, were dose-dependent and attributed to on-target TRK inhibition. These effects were reversible upon cessation of treatment.[9]
- No significant effects on blood pressure or electrocardiogram (ECG) parameters were observed.[8][9] The IC50 for hERG current inhibition was 18.2 μ M.[3][8]

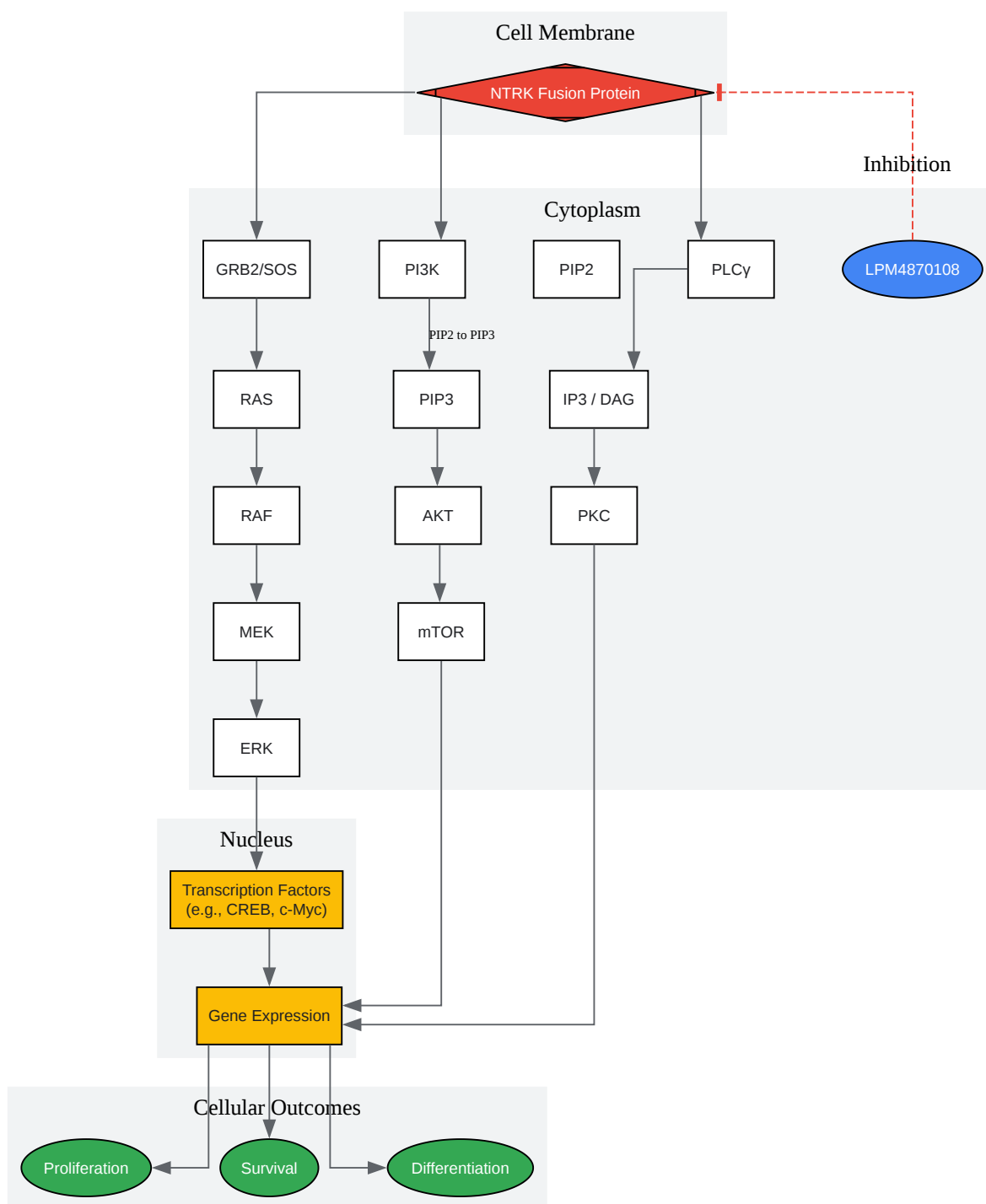
Species	Study Duration	Key Findings
Rat	Acute	MTD: 300 mg/kg
Rat	4-week	On-target toxicities observed at higher doses (corneal inflammation, splenic lymphocytopenia); partially or fully reversible. STD10: 10 mg/kg/day.[3][4][8]
Rhesus Monkey	4-week	HNSTD: 20 mg/kg/day. Reversible on-target neurological effects (gait disturbance, impaired balance).[9]

Table 3: Summary of
Toxicology Studies for
LPM4870108

Signaling Pathways and Experimental Workflows

NTRK Fusion Signaling Pathway

NTRK fusions lead to ligand-independent dimerization and constitutive activation of the TRK kinase domain. This results in the autophosphorylation of tyrosine residues, creating docking sites for adaptor proteins and triggering downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLC γ pathways, which are crucial for cell proliferation and survival.



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NTRK Fusion Downstream Signaling Pathway

Experimental Workflow: In Vivo Xenograft Study

The following diagram outlines a typical workflow for assessing the in vivo efficacy of **LPM4870108** in a subcutaneous xenograft model.



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In Vivo Xenograft Study Workflow

Detailed Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

This protocol is adapted from standard methodologies to assess the mutagenic potential of **LPM4870108**.

- **Bacterial Strains:** *Salmonella typhimurium* strains (e.g., TA98, TA100, TA1535, TA1537) are used, which are histidine auxotrophs.
- **Metabolic Activation:** The assay is performed with and without a rat liver homogenate (S9 fraction) to assess for metabolically activated mutagens.
- **Procedure:**
 - Prepare serial dilutions of **LPM4870108** in a suitable solvent (e.g., DMSO).
 - In a test tube, combine the test compound dilution, the bacterial culture, and either the S9 mixture or a buffer.
 - Add top agar and pour the mixture onto a minimal glucose agar plate.
 - Incubate the plates at 37°C for 48-72 hours.
 - Count the number of revertant colonies (his+).

- Controls: A vehicle control (solvent only) and positive controls (known mutagens) are run in parallel.
- Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the vehicle control indicates a positive mutagenic response.

In Vivo Xenograft Efficacy Study

This protocol is a representative method for evaluating the anti-tumor efficacy of **LPM4870108**.

- Cell Line: BaF3 cells engineered to express a specific NTRK fusion gene are cultured under standard conditions.
- Animals: Immunodeficient mice (e.g., BALB/c nude or NOD/SCID) are used.
- Procedure:
 - Harvest BaF3-NTRK cells during the exponential growth phase.
 - Inject approximately $1-5 \times 10^6$ cells, suspended in a mixture of media and Matrigel, subcutaneously into the flank of each mouse.
 - Monitor tumor growth using caliper measurements. Tumor volume is calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
 - When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.
 - Prepare **LPM4870108** in a suitable vehicle for oral gavage.
 - Administer **LPM4870108** or vehicle control orally once daily for a specified period (e.g., 21 days).
 - Measure tumor volume and body weight 2-3 times per week.
 - At the end of the study, euthanize the mice, and excise and weigh the tumors.

- Endpoints: The primary endpoint is tumor growth inhibition. Body weight is monitored as an indicator of toxicity. Optional endpoints include pharmacodynamic analysis of tumor tissue (e.g., Western blot for p-TRK).

Clinical Development Status

As of the date of this document, there are no publicly available results from clinical trials of **LPM4870108** in humans. The comprehensive preclinical data suggest a favorable safety and efficacy profile, supporting its progression into clinical development for the treatment of NTRK fusion-positive cancers.

Conclusion

LPM4870108 is a promising next-generation TRK inhibitor with potent in vitro activity against a range of TRK kinases, including those with acquired resistance mutations. It has demonstrated robust anti-tumor efficacy in preclinical models and possesses a favorable pharmacokinetic and safety profile in multiple species. The data summarized in this guide provide a strong rationale for the continued investigation of **LPM4870108** as a potential therapeutic agent for patients with NTRK fusion-positive solid tumors. Further research, including clinical trials, is warranted to fully elucidate its clinical utility.

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